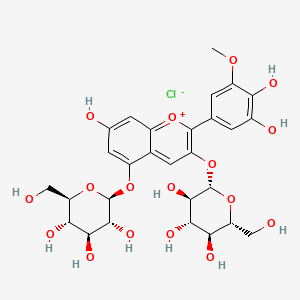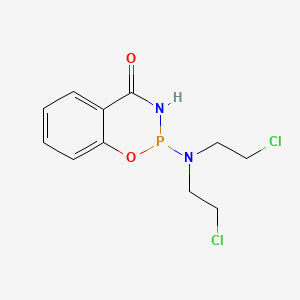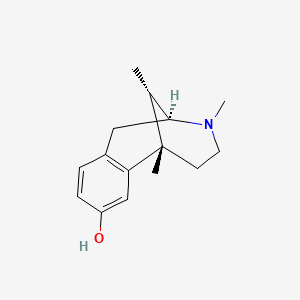
Metazocine, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metazocine, (+)- is an opioid analgesic related to pentazocine. It is known for its significant analgesic effects, which are mediated through a mixed agonist-antagonist action at the mu opioid receptor. its clinical use is limited due to dysphoric and hallucinogenic effects, likely caused by its activity at kappa opioid receptors and sigma receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization by means of acid then leads directly to the benzomorphan ring system. Finally, demethylation of the aromatic ring system gives the phenol .
Industrial Production Methods: Industrial production methods for Metazocine, (+)- are not widely documented due to its limited clinical use and the stringent regulations surrounding its synthesis and distribution. The compound is controlled under the Single Convention for the Control of Narcotic Substances 1961 and is regulated similarly to morphine in most countries .
Analyse Chemischer Reaktionen
Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phenolic group to a quinone structure.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions often involve the replacement of the phenolic hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of Metazocine, (+)-, such as quinones, alcohols, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Metazocine, (+)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Research involving Metazocine, (+)- helps in understanding the biological pathways and receptor mechanisms involved in pain management.
Medicine: Although its clinical use is limited, Metazocine, (+)- serves as a model compound for studying the effects of mixed agonist-antagonist opioids.
Wirkmechanismus
Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It also acts as a high-efficacy agonist at kappa opioid receptors and sigma receptors. The interaction with these receptors leads to significant analgesic effects, but also dysphoric and hallucinogenic effects. The molecular targets include the mu, kappa, and sigma opioid receptors, and the pathways involved are primarily related to pain modulation and perception .
Vergleich Mit ähnlichen Verbindungen
Pentazocine: Another mixed agonist-antagonist opioid analgesic with similar receptor interactions but different side effect profiles.
Phenazocine: A benzomorphan analgesic with a similar structure but different pharmacological properties.
Cyclazocine: Known for its mixed agonist-antagonist properties and use in opioid addiction treatment
Uniqueness: Metazocine, (+)- is unique due to its specific receptor interactions and the balance of agonist-antagonist effects, which result in significant analgesic properties but also limit its clinical use due to adverse effects .
Eigenschaften
CAS-Nummer |
67009-58-9 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |
InChI-Schlüssel |
YGSVZRIZCHZUHB-ONERCXAPSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



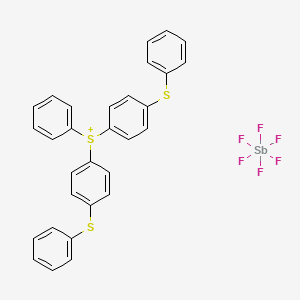
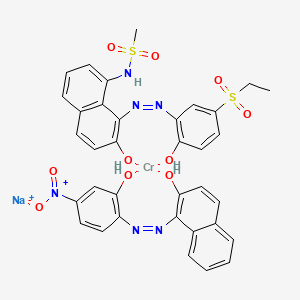

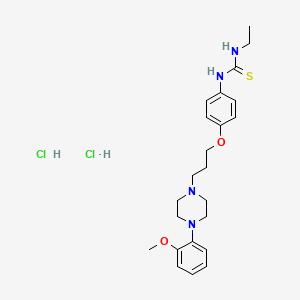
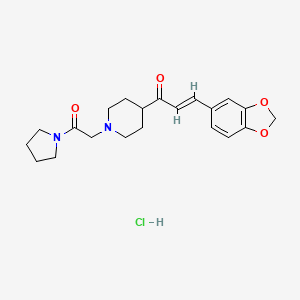
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)

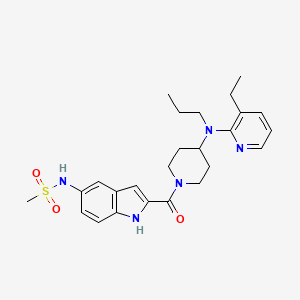
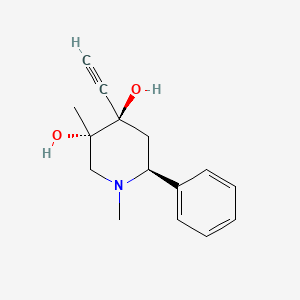
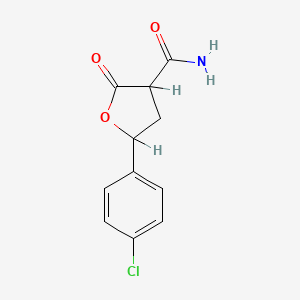
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
